molecular formula C5H13NO3 B1311808 Tetramethylammonium bicarbonate CAS No. 58345-96-3

Tetramethylammonium bicarbonate

Cat. No. B1311808
CAS RN: 58345-96-3
M. Wt: 135.16 g/mol
InChI Key: VFHDWENBWYCAIB-UHFFFAOYSA-M
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Patent
US04776929

Procedure details

88.5 g of tetramethylammonium isopropylcarbonate and 45.0 g of water were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature reached 120° C., the reaction was continued for 3 hours at 120° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 95.0 mol %.
Name
tetramethylammonium isopropylcarbonate
Quantity
88.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:7])[O-:6])(C)C.[CH3:8][N+:9]([CH3:12])([CH3:11])[CH3:10]>O>[C:5](=[O:4])([O-:7])[OH:6].[CH3:8][N+:9]([CH3:12])([CH3:11])[CH3:10] |f:0.1,3.4|

Inputs

Step One
Name
tetramethylammonium isopropylcarbonate
Quantity
88.5 g
Type
reactant
Smiles
C(C)(C)OC([O-])=O.C[N+](C)(C)C
Name
Quantity
45 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as used in Preparation Example 1
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 120° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(O)([O-])=O.C[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.